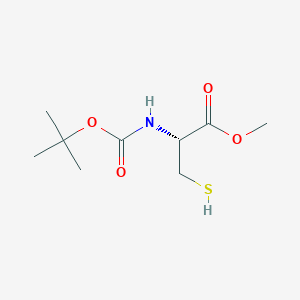

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

概要

説明

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a derivative of the amino acid cysteine. It is commonly used in organic synthesis as a protected form of cysteine, where the tert-butoxycarbonyl (Boc) group protects the amino group, and the methyl ester protects the carboxyl group. This compound is valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester typically involves the protection of the amino and carboxyl groups of L-cysteine. The process begins with the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form the Boc-protected cysteine. This intermediate is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.

Substitution Reactions: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Deprotection: L-cysteine methyl ester.

Oxidation: Cystine derivatives.

Reduction: Regenerated this compound.

科学的研究の応用

Peptide Synthesis

N-terminal Protection : Boc-Cys-OMe serves as an N-terminal protected reagent that is crucial for the synthesis of peptides containing cysteine residues. The protection of the cysteine thiol group allows for selective reactions without undesired side reactions that might occur with free thiols .

Conversion to Dehydroalanine : The compound can be further processed to yield dehydroalanine, which is a valuable intermediate in the synthesis of various bioactive peptides. This transformation is essential for creating peptides with specific structural and functional properties .

Biochemical Applications

Cysteine Targeting : Research indicates that Boc-Cys-OMe can form coordinate covalent adducts with cysteine residues in proteins. This property is utilized in developing covalent enzyme inhibitors that target surface-accessible cysteine residues in disease-relevant proteins . Such inhibitors are particularly relevant in the context of therapeutic agents against diseases caused by cysteine proteases, including certain viral infections like SARS-CoV-2.

Reactivity Studies : Studies have shown that Boc-Cys-OMe exhibits high reactivity towards various metal complexes designed to interact with cysteine. For instance, rhenium(V) complexes have been tested for their ability to form adducts with Boc-Cys-OMe, demonstrating significant potential for use in drug design and development .

Therapeutic Applications

Covalent Inhibitors : The ability of Boc-Cys-OMe to form stable adducts with cysteine residues has led to its exploration as a building block for covalent inhibitors of enzymes involved in various diseases. These inhibitors can selectively modify enzyme activity, providing a pathway for developing new therapeutic strategies .

Potential in Cancer Therapy : Given the role of cysteine in numerous biological processes and its involvement in cancer cell proliferation, Boc-Cys-OMe derivatives are being investigated for their potential to inhibit cancer cell growth by targeting specific cysteine-containing proteins within tumor cells .

Research Findings and Case Studies

作用機序

The mechanism of action of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions during synthesis, and its removal is facilitated by acidic conditions, leading to the formation of the free amino group . The methyl ester protects the carboxyl group, which can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group .

類似化合物との比較

Similar Compounds

- N-(tert-Butoxycarbonyl)-L-serine methyl ester

- N-(tert-Butoxycarbonyl)-glycine methyl ester

- N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester

Uniqueness

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which imparts distinct chemical reactivity compared to other amino acid derivatives. This thiol group allows for specific applications in redox chemistry and the formation of disulfide bonds, which are crucial in protein folding and stability .

生物活性

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (Boc-Cys-OMe) is a derivative of the amino acid cysteine, widely utilized in peptide synthesis and as a biochemical tool due to its reactive thiol group. This article explores its biological activity, focusing on its reactivity, applications in drug development, and interactions with various biological targets.

Boc-Cys-OMe is synthesized through the protection of the cysteine thiol group, which enhances its stability and facilitates its use in peptide synthesis. The typical synthetic route involves the reaction of L-cysteine with tert-butoxycarbonyl anhydride and methyl iodide, yielding Boc-Cys-OMe with a high degree of purity .

Reactivity with Cysteine Residues

Boc-Cys-OMe exhibits significant reactivity towards cysteine residues in proteins, making it a valuable tool in studying protein interactions. In recent studies, Boc-Cys-OMe was shown to react rapidly with various electrophilic agents, leading to the formation of stable adducts. For instance, one study demonstrated that when Boc-Cys-OMe was incubated with rhenium(V) complexes, it underwent complete conversion to an adduct within a short time frame, indicating its high reactivity towards electrophiles .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on cysteine proteases, such as CatB and CatL. Inhibitory constants (IC50) were determined using Boc-Cys-OMe as a substrate. The results indicated that Boc-Cys-OMe can inhibit these enzymes effectively, with IC50 values reported at 9 ± 3 nM for CatB and 19 ± 5 nM for CatL . These findings suggest that Boc-Cys-OMe could serve as a lead compound in the development of selective inhibitors for therapeutic applications.

Applications in Drug Development

Boc-Cys-OMe is utilized in the synthesis of peptide-based drugs due to its ability to protect the thiol group during chemical reactions. This protection allows for the selective incorporation of cysteine into peptides without premature oxidation or polymerization. Additionally, Boc-Cys-OMe can be converted into dehydroalanine, a building block for various bioactive compounds .

Case Studies

- Reactivity with Metal Complexes : A study explored the interaction between Boc-Cys-OMe and rhenium(V) complexes. The results showed that these complexes could selectively target cysteine residues in proteins, demonstrating potential applications in cancer therapy by inhibiting proteases involved in tumor progression .

- Inhibition of Cysteine Proteases : Research highlighted the role of Boc-Cys-OMe in inhibiting cathepsins B and L, which are implicated in cancer metastasis. The ability of Boc-Cys-OMe to form stable adducts with these enzymes suggests its utility as a scaffold for developing potent protease inhibitors .

Summary of Findings

The biological activity of this compound underscores its importance as both a synthetic intermediate and a biochemical tool. Its high reactivity towards electrophiles and ability to inhibit cysteine proteases position it as a promising candidate for further research and development in therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₉NO₄S |

| IC50 (CatB) | 9 ± 3 nM |

| IC50 (CatL) | 19 ± 5 nM |

| Reactivity | Rapid conversion to adducts with electrophiles |

| Applications | Peptide synthesis, drug development |

特性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450522 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-46-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(tert-Butoxycarbonyl)-L-cysteine methyl ester useful in materials science?

A1: This compound can be used as a building block for creating micropatterns of metallic nanoparticles. Specifically, it enables a process called photothermal-reaction-assisted two-photon direct laser writing. [] In this process, the compound acts as a thermally cleavable ligand for silver nanoparticles. When exposed to a pulsed laser, the heat triggers the cleavage of the ligand from the nanoparticle surface. This cleavage significantly changes the nanoparticles' dispersibility, allowing for a solvent-selective development process and the creation of precise, submicron-sized patterns. []

Q2: Can this compound be used to study chiral metabolites?

A2: Yes, this compound has shown promise as a chiral derivatizing agent for analyzing enantiomeric amine metabolites using liquid chromatography-mass spectrometry (LC-MS). [] While LC-MS is a powerful tool in metabolomics, differentiating between enantiomers remains challenging. This compound, when used in conjunction with o-phthalaldehyde (OPA), can form diastereomeric derivatives with chiral amines. These derivatives can then be separated and detected by LC-MS, allowing for the identification and quantification of individual enantiomers. []

Q3: How does this compound contribute to the synthesis of alliin analogues?

A3: This compound serves as a valuable precursor in the multi-step synthesis of alliin analogues, which are compounds with potential biological activity. [] Specifically, it can be chemically transformed into transient sulfenic acids. [] These sulfenic acids can react with various acceptors, ultimately yielding sulfoxides containing the desired alliin-like structure. This approach allows for the creation of enantiomerically pure alliin analogues, expanding the possibilities for investigating their biological properties. []

Q4: Can this compound be used in polymer chemistry?

A4: Yes, this compound can initiate the controlled ring-opening polymerization of its corresponding β-thiolactone. [] This polymerization leads to the formation of unique polythioesters. The thiol group of the compound acts as the initiator and the propagating species, attacking the carbonyl group of the β-thiolactone to open the ring. [] This process allows for the synthesis of well-defined polythioesters with specific chain lengths and functionalities. []

Q5: Are there analytical methods to detect this compound in biological samples?

A5: Although not directly mentioned in the context of this compound, a related compound, allyl isothiocyanate (AITC), can be effectively analyzed in biological samples after derivatization with this compound. [] This derivatization step, followed by UHPLC-MS/MS analysis, allows for the simultaneous detection and quantification of AITC and its metabolites. This method has shown promising results in pharmacokinetic studies, highlighting the potential of using derivatization strategies with this compound for analyzing similar compounds in complex biological matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。